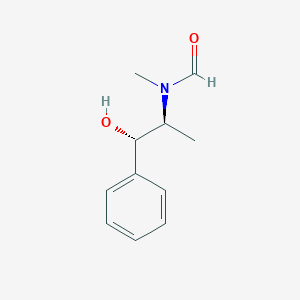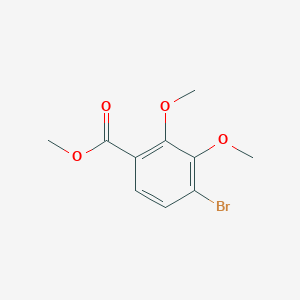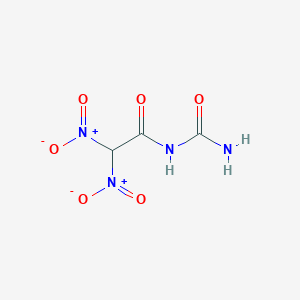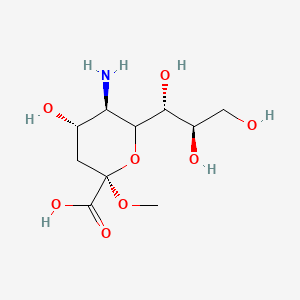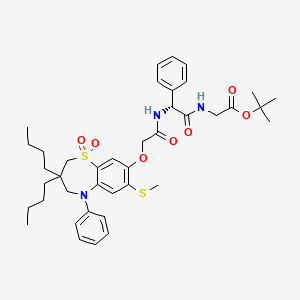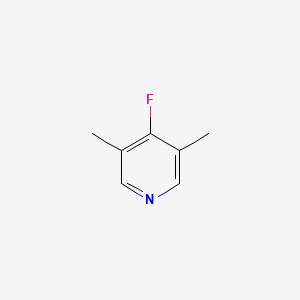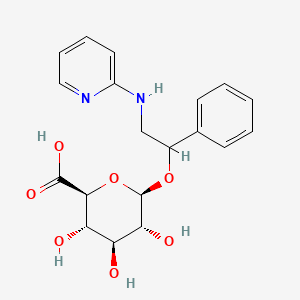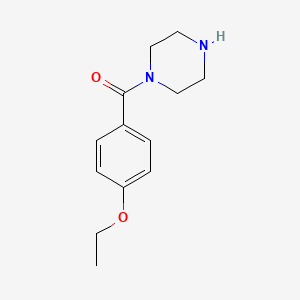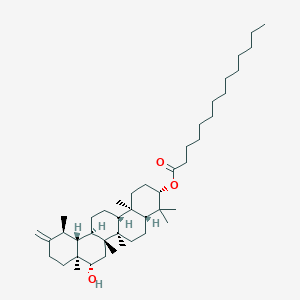
Arnidiol 3-Myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Arnidiol 3-Myristate can be synthesized through esterification of arnidiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to isolate the desired ester .
Industrial Production Methods
Industrial production of this compound often employs supercritical fluid extraction (SFE) techniques. This method allows for the selective extraction of triterpenoid esters from Calendula officinalis flowers. The process involves the use of supercritical carbon dioxide as the extraction solvent, which is both efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Arnidiol 3-Myristate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triterpenoid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized arnidiol derivatives.
Reduction: Reduced arnidiol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification and triterpenoid chemistry.
Mechanism of Action
Arnidiol 3-Myristate exerts its effects primarily through its interaction with cellular membranes and modulation of inflammatory pathways. It has been shown to enhance the integrity of the epithelial intestinal barrier by reducing oxidative stress and inflammation. The compound targets molecular pathways involving cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha, thereby reducing inflammation and promoting healing .
Comparison with Similar Compounds
Arnidiol 3-Myristate can be compared to other triterpenoid esters such as taraxasterol 3-O-myristate and arnidiol 3-O-laurate. While these compounds share similar structural features, this compound is unique in its specific esterification with myristic acid, which may confer distinct biological activities .
List of Similar Compounds
- Taraxasterol 3-O-myristate
- Arnidiol 3-O-laurate
- Oleanolic acid derivatives
Conclusion
This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and potential therapeutic benefits make it a valuable subject for further research and development.
Properties
Molecular Formula |
C44H76O3 |
|---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h32-37,39,45H,2,10-30H2,1,3-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |
InChI Key |
RWBOMXGEKDSWEP-JVFFPKSBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
